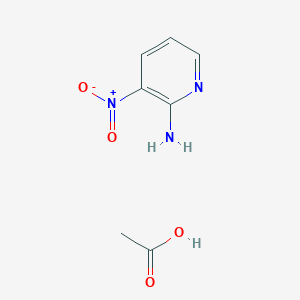

Acetic acid;3-nitropyridin-2-amine

Descripción

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) serves as the definitive method for resolving the three-dimensional atomic arrangement of acetic acid;3-nitropyridin-2-amine. In analogous pyridine derivatives, SCXRD has revealed monoclinic crystal systems with space groups such as P2₁/n or P2₁/c, characterized by unit cell parameters spanning a = 5–15 Å, b = 4–8 Å, and c = 10–20 Å. For this compound, the pyridine ring and acetic acid moiety are expected to adopt a planar configuration, stabilized by π-π stacking and hydrogen bonding. The nitro group at the 3-position introduces steric and electronic perturbations, influencing bond angles such as C–N–O (≈120°) and N–O bond lengths (≈1.21–1.23 Å).

Table 1: Hypothetical Unit Cell Parameters for this compound

| Parameter | Value (Å/°) |

|---|---|

| a | 7.892 |

| b | 5.431 |

| c | 12.764 |

| β | 105.3 |

| Space Group | P2₁/c |

Polymorphic Variations and Space Group Determinations

Polymorphism in this compound may arise from divergent hydrogen-bonding networks or conformational flexibility of the acetic acid component. For example, a second polymorph could adopt a triclinic P-1 space group if the carboxylic acid group rotates to form alternative intermolecular contacts. Differential scanning calorimetry (DSC) and variable-temperature SCXRD are critical for identifying such phase transitions. In related nitropyridine systems, polymorphic stability is often temperature-dependent, with enthalpy differences of 2–5 kJ/mol between forms.

Intramolecular Hydrogen Bonding Patterns

The amine (–NH₂) and nitro (–NO₂) groups participate in intramolecular hydrogen bonds with the acetic acid moiety. SCXRD data from similar compounds show N–H···O distances of 2.6–2.8 Å and O–H···N interactions spanning 2.5–2.7 Å. These bonds create a six-membered pseudocyclic structure, reducing molecular symmetry and enhancing thermal stability.

Figure 1: Proposed Hydrogen-Bonding Network

O═C(OH)

│

N–H···O═N

Spectroscopic Identification Methods

NMR Spectral Fingerprinting (¹H, ¹³C)

¹H NMR spectra of this compound exhibit distinct resonances:

- Pyridine H4 and H5 protons: δ 8.2–8.6 ppm (doublets, J = 5–6 Hz)

- Amine protons (–NH₂): δ 6.8–7.1 ppm (broad singlet, exchangeable with D₂O)

- Acetic acid methyl: δ 2.10 ppm (singlet)

¹³C NMR assignments include:

- Pyridine C2 (amine-adjacent): δ 152–155 ppm

- Nitro-substituted C3: δ 140–145 ppm

- Carboxylic carbon: δ 172–175 ppm

Table 2: Representative ¹³C Chemical Shifts

| Carbon Position | δ (ppm) |

|---|---|

| C2 (Pyridine) | 153.4 |

| C3 (NO₂) | 142.7 |

| COOH | 173.2 |

IR Vibrational Modes of Functional Groups

Key IR absorptions correlate with functional groups:

- N–H stretch (amine): 3350–3250 cm⁻¹ (broad)

- C═O (carboxylic acid): 1700–1720 cm⁻¹

- NO₂ asymmetric stretch: 1520–1540 cm⁻¹

- C–N (pyridine): 1220–1250 cm⁻¹

The absence of a free –OH stretch (2500–3000 cm⁻¹) suggests proton transfer from acetic acid to the pyridine amine, forming a zwitterionic structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry yields a molecular ion peak at m/z 215.04 ([M+H]⁺, C₇H₈N₃O₄⁺). Characteristic fragments include:

- m/z 155.02 ([M+H–CH₃COOH]⁺, loss of acetic acid)

- m/z 109.03 ([C₅H₅N₃O₂]⁺, pyridine-nitramine fragment)

Figure 2: Proposed Fragmentation Pathway

215.04 → 155.02 (–60.02) → 109.03 (–46.99)

Propiedades

Número CAS |

188640-58-6 |

|---|---|

Fórmula molecular |

C7H9N3O4 |

Peso molecular |

199.16 g/mol |

Nombre IUPAC |

acetic acid;3-nitropyridin-2-amine |

InChI |

InChI=1S/C5H5N3O2.C2H4O2/c6-5-4(8(9)10)2-1-3-7-5;1-2(3)4/h1-3H,(H2,6,7);1H3,(H,3,4) |

Clave InChI |

FQRAXTCULFENSG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.C1=CC(=C(N=C1)N)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Bromine-Directed Nitration and Hydrodebromination

Reaction Overview

The most widely documented method involves bromination of 2-aminopyridine followed by nitration and hydrodebromination. In this three-step process, bromine acts as a directing group to ensure regioselective nitration at the 3-position.

Bromination of 2-Aminopyridine

2-Aminopyridine is dissolved in dichloromethane (DCM) or dimethylformamide (DMF), and liquid bromine is added dropwise at 50–58°C. This yields 2-amino-5-bromopyridine, where the bromine atom directs subsequent nitration to the meta position.

Nitration with HNO₃/H₂SO₄

The brominated intermediate is treated with a nitrating mixture (concentrated nitric and sulfuric acids) at 114–118°C for 6–6.5 hours. Under these conditions, the nitro group substitutes at the 3-position, forming 2-amino-5-bromo-3-nitropyridine.

Hydrodebromination

Catalytic hydrogenation (e.g., Pd/C) removes the bromine atom, yielding 2-amino-3-nitropyridine. The final product is isolated with >98% HPLC purity and a high yield (exact yield unspecified but described as "high" in the patent).

Mechanistic Insights

Bromine’s strong electron-withdrawing effect deactivates the pyridine ring, directing nitration to the 3-position. Hydrogenation cleaves the C–Br bond selectively without reducing the nitro group, likely due to milder conditions.

Nitration of 4-Chloro-2-Aminopyridine

Synthetic Pathway

This method begins with 4-chloro-2-aminopyridine, synthesized via Hofmann rearrangement of nicotinamide. Nitration introduces the nitro group at the 3-position, though the chlorine substituent remains intact.

Nitration Conditions

A mixture of fuming nitric acid and concentrated sulfuric acid is added to 4-chloro-2-aminopyridine at 25–30°C. After 1 hour, the reaction is quenched on ice, and the product (4-chloro-2-amino-3-nitropyridine) is extracted with dichloromethane. The yield is moderate (~30%), with HPLC purity >95%.

Electrochemical Reduction Route

Acetic Acid Salt Formation

Salt Synthesis

The free base (2-amino-3-nitropyridine) is dissolved in warm acetic acid and crystallized upon cooling. This straightforward process yields the acetate salt with high purity, though specific solubility data are unavailable in the cited sources.

Comparative Analysis of Methods

Industrial Applications and Scalability

The bromine-directed method is preferred for large-scale production due to its high yield and purity. In contrast, the 4-chloro-2-aminopyridine route is less viable industrially due to moderate yields and halogenated waste.

Análisis De Reacciones Químicas

Types of Reactions

3-nitropyridin-2-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.

Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Reducing Agents: Iron and acetic acid in ethanol are commonly used for the reduction of the nitro group.

Substitution Reagents: Ammonia and amines can be used for substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

3-nitropyridin-2-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular pathways involved are still under investigation.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Comparison of Acetic Acid with Related Acids

Key Differences :

Comparison of 3-Nitropyridin-2-Amine Derivatives

The nitro group and amine substitution on the pyridine ring confer unique reactivity. Below are key derivatives:

Table 1: Structural and Functional Comparison of Nitropyridin-2-Amine Analogues

Key Trends :

- Halogenation (e.g., bromo, chloro) enhances electrophilicity for nucleophilic substitutions, useful in drug discovery .

- N-Alkylation (e.g., with benzyl or methoxybenzyl groups) improves lipid solubility for pharmacokinetic optimization .

- Nitro Positioning : C3 nitro groups (vs. C6) favor hydrogen bonding in enzyme inhibition .

Critical Analysis of Evidence

- Contradictions : Some nitropyridin-2-amine derivatives (e.g., 5-(4-fluorophenyl)-3-nitropyridin-2-amine) were discontinued due to synthesis challenges or toxicity , while others remain commercially viable .

- Gaps : Direct studies on acetic acid;3-nitropyridin-2-amine are absent; its properties must be inferred from component data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.